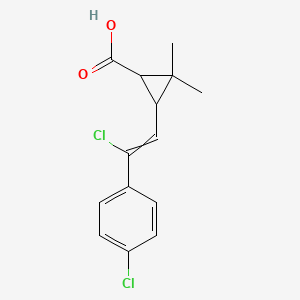

C14H14Cl2O2

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2O2/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKWYZYVQYPFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(C2=CC=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid, a key intermediate in the production of synthetic pyrethroid insecticides. This document details two primary synthetic routes, providing in-depth experimental protocols and quantitative data to support researchers and professionals in the field of drug development and agrochemical synthesis.

Introduction

3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid, also known as chlorophenolic acid, is a crucial building block for the synthesis of various pyrethroids, a class of insecticides valued for their high efficacy and relatively low mammalian toxicity. The specific stereochemistry of the cyclopropane ring and the nature of the vinyl substituent are critical for the insecticidal activity of the final products. This guide outlines two distinct and effective methods for the synthesis of this important intermediate.

Synthesis Route 1: The Lactone Pathway

This synthetic route commences with the Friedel-Crafts acylation of a methyl isobutyrate equivalent with p-chlorobenzoyl chloride, leading to the formation of a key lactone intermediate. Subsequent halogenation, ring opening, cyclization, and saponification yield the target carboxylic acid.

Signaling Pathway Diagram

Caption: Synthetic pathway starting from p-chlorobenzoyl chloride.

Experimental Protocols

Step 1: Synthesis of 3,3-Dimethyl-4-(p-chlorobenzoyl)butyrolactone

To a solution of methyl isobutyrate and a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) in a suitable inert solvent, p-chlorobenzoyl chloride is added dropwise at a controlled temperature. The reaction is stirred until completion, then quenched and worked up to isolate the lactone intermediate.

Step 2: Synthesis of 3,3-Dimethyl-4,6-dichloro-6-(p-chlorophenyl)hexenoic acid methyl ester

The lactone from the previous step is treated with a halogenating agent like phosphorus pentachloride (PCl₅) in methanol. This reaction facilitates both the chlorination and the ring-opening of the lactone to form the corresponding hexenoic acid methyl ester.

Step 3: Synthesis of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid methyl ester

The dichloro-hexenoic acid methyl ester is then subjected to dehydrochlorination and cyclization using a strong base, such as a sodium alkoxide (e.g., sodium methoxide or sodium ethoxide), in an alcoholic solvent. This step forms the cyclopropane ring.

Step 4: Saponification and Acidification

The final step involves the saponification of the methyl ester to the corresponding carboxylate salt using a base like potassium hydroxide in methanol. Subsequent acidification with a strong acid, such as hydrochloric acid, yields the final product, 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid.

Quantitative Data

| Step | Product | Starting Materials | Reagents | Yield |

| 1 | 3,3-Dimethyl-4-(p-chlorobenzoyl)butyrolactone | p-Chlorobenzoyl chloride, Methyl Isobutyrate | SnCl₄ | Data not available |

| 2 | 3,3-Dimethyl-4,6-dichloro-6-(p-chlorophenyl)hexenoic acid methyl ester | Lactone from Step 1 | PCl₅, Methanol | Data not available |

| 3 | 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid methyl ester | Dichloro-hexenoic acid methyl ester from Step 2 | Sodium Alkoxide | Data not available |

| 4 | 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid | Methyl ester from Step 3 | KOH, HCl | Data not available |

Synthesis Route 2: The Propenal Pathway

This alternative two-stage process begins with the reaction of 3-chloro-3-(4-chlorophenyl)propenal with chloromethyl isopropyl ketone. The resulting intermediate undergoes cyclization in the presence of a base to afford the target carboxylic acid.[1]

Experimental Workflow Diagram

Caption: Two-stage synthesis from 3-chloro-3-(4-chlorophenyl)propenal.

Experimental Protocols

Stage 1: Synthesis of 4,4-Dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one

This stage involves the reaction of 3-chloro-3-(4-chlorophenyl)propenal with chloromethyl isopropyl ketone. The reaction can be carried out in the presence of a suitable catalyst or activating agent. The product, 4,4-dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one, can be isolated or used directly in the next stage.

Stage 2: Synthesis of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid

A suspension of 7 g (0.02 mol) of 4,4-dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one in 20 ml of methanol is prepared.[1] To this suspension, 10 g (0.11 mol) of 45% aqueous sodium hydroxide solution is added dropwise at 20-25 °C over 30 minutes.[1] The reaction mixture is then stirred at 35 to 40 °C for 3 hours.[1] After this period, the mixture is neutralized with concentrated hydrochloric acid, and the bulk of the methanol is removed by evaporation under vacuum. The remaining solution is adjusted to pH 3 with concentrated hydrochloric acid and extracted with toluene at 40 °C. The solvent is then removed to yield the final product.[1]

Quantitative Data

| Step | Product | Starting Materials | Reagents/Conditions | Yield |

| 1 | 4,4-Dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one | 3-Chloro-3-(4-chlorophenyl)propenal, Chloromethyl isopropyl ketone | - | Data not available |

| 2 | 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid | 4,4-Dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one (7 g, 0.02 mol) | 45% aq. NaOH (10 g, 0.11 mol), Methanol (20 ml), 35-40 °C, 3h | 94% (5.36 g)[1] |

Conclusion

This technical guide has detailed two primary synthetic routes for the production of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid. While the lactone pathway presents a viable synthetic strategy, the propenal pathway is well-documented with specific experimental protocols and high reported yields. These methodologies provide a solid foundation for researchers and professionals in the synthesis of this important agrochemical intermediate. Further research into optimizing the lactone pathway could provide an alternative and potentially more efficient synthetic route.

References

In-Depth Technical Guide on 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical properties, structure elucidation, and relevant biological pathways associated with the compound 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid, a synthetic pyrethroid intermediate.

Chemical Properties

3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid (CAS RN: 73610-74-9) is a colorless solid.[1] It is practically insoluble in water but exhibits solubility in organic solvents such as benzene and toluene.[1] This compound serves as a key intermediate in the synthesis of certain pyrethroid insecticides.[1]

Table 1: Physicochemical Properties of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄Cl₂O₂ | --INVALID-LINK-- |

| Molar Mass | 285.16 g/mol | --INVALID-LINK-- |

| Appearance | Colorless solid | --INVALID-LINK-- |

| Boiling Point | 424.2 ± 40.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.366 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 4.25 ± 0.42 (Predicted) | --INVALID-LINK-- |

| Water Solubility | Insoluble | --INVALID-LINK-- |

| Organic Solvent Solubility | Soluble in benzene, toluene | --INVALID-LINK-- |

Structure Elucidation

The determination of the chemical structure of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for Structure Elucidation

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons (likely in the range of 7.0-7.5 ppm), a vinylic proton, cyclopropyl protons, and methyl protons. |

| ¹³C NMR | Resonances for aromatic carbons, vinylic carbons, cyclopropyl carbons, the carboxylic acid carbon, and methyl carbons. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure. |

| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C=C stretches of the aromatic ring and vinyl group, and C-Cl stretches. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the structure elucidation of organic compounds like 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle and a longer relaxation delay (2-5 seconds).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.

-

2.2.2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Analyze the resulting spectrum to identify the molecular ion peak (M⁺) and major fragment ions.

-

The fragmentation pattern can provide valuable information about the different structural motifs within the molecule.

-

2.2.3. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Protocol:

-

Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H and C=O of the carboxylic acid, and C=C and C-Cl bonds.

-

Synthesis Pathway

A general synthesis pathway for 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid involves several key steps.

Caption: Synthesis workflow for the target compound.

Biological Activity and Signaling Pathway

As an intermediate for pyrethroid insecticides, the final products derived from this compound are known to target the nervous system of insects. The primary mode of action is the modulation of voltage-gated sodium channels.

Pyrethroids bind to the voltage-gated sodium channels in the neuronal membranes, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in membrane depolarization and a state of hyperexcitability. The nerve cells are unable to repolarize, leading to a barrage of uncontrolled nerve impulses, paralysis, and ultimately the death of the insect.

References

Spectroscopic Analysis of C14H14Cl2O2: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for a representative isomer of C14H14Cl2O2, specifically n-butyl 2-(2,4-dichlorophenoxy)acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectroscopic data, experimental protocols, and visual representations of analytical workflows and molecular fragmentation pathways.

Introduction

The chemical formula this compound represents several possible isomers. For the purpose of this guide, we will focus on n-butyl 2-(2,4-dichlorophenoxy)acetate as a plausible and representative structure. The spectroscopic data presented herein are predicted based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure of Focus:

-

Compound Name: n-butyl 2-(2,4-dichlorophenoxy)acetate

-

Molecular Formula: this compound

-

Molecular Weight: 305.16 g/mol

-

Structure:

Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for n-butyl 2-(2,4-dichlorophenoxy)acetate.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 | d | 1H | Ar-H |

| 7.20 | dd | 1H | Ar-H |

| 6.90 | d | 1H | Ar-H |

| 4.70 | s | 2H | O-CH₂-C=O |

| 4.20 | t | 2H | O-CH₂-CH₂ |

| 1.65 | m | 2H | O-CH₂-CH₂-CH₂ |

| 1.40 | m | 2H | CH₂-CH₃ |

| 0.95 | t | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O (Ester) |

| 152.0 | Ar-C-O |

| 130.0 | Ar-C |

| 128.0 | Ar-C-Cl |

| 127.5 | Ar-C-Cl |

| 126.0 | Ar-C |

| 115.0 | Ar-C |

| 66.0 | O-CH₂ (Ether) |

| 65.0 | O-CH₂ (Ester) |

| 30.5 | O-CH₂-CH₂ |

| 19.0 | CH₂-CH₃ |

| 13.5 | CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch |

| 1760-1740 | Strong | C=O Ester Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Bending |

| 1250-1150 | Strong | C-O Ester Stretch |

| 1100-1000 | Strong | C-O Ether Stretch |

| 850-750 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 304/306/308 | 10 | [M]⁺ (Molecular Ion) |

| 219/221 | 100 | [Cl₂C₆H₃OCH₂COOH]⁺ |

| 161/163 | 40 | [Cl₂C₆H₃O]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

| 29 | 50 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[1]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like dichloromethane or acetone.[2]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Then, dilute this stock solution to a final concentration of about 10-100 µg/mL.[3]

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

-

The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[4][5]

-

A detector records the abundance of each ion.[4]

-

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The data is analyzed to identify the molecular ion and characteristic fragment ions, which provides information about the molecular weight and structure of the compound.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

A generalized workflow for spectroscopic analysis from sample preparation to structure elucidation.

Diagram 2: Predicted Mass Spectrometry Fragmentation of n-butyl 2-(2,4-dichlorophenoxy)acetate

Predicted electron ionization mass spectrometry fragmentation pathway for the target molecule.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Genesis of a Key Pyrethroid Intermediate: A Technical Guide to the Discovery and History of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, a pivotal intermediate in the production of synthetic pyrethroid insecticides. From its initial synthesis to its role in the development of highly effective and photostable insecticides like permethrin and cypermethrin, this document traces the scientific journey of this crucial molecule. Detailed experimental protocols for key synthetic methodologies are provided, and quantitative data is summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the logical relationships in its synthesis.

Introduction: The Quest for a Stable Pyrethroid

The history of pyrethroid insecticides begins with the extraction of pyrethrins from the chrysanthemum flower, a practice dating back centuries. While effective, natural pyrethrins suffered from a significant drawback: rapid degradation in the presence of light and air, limiting their agricultural applications. This prompted a search for synthetic analogues that would retain the potent insecticidal activity and low mammalian toxicity of the natural compounds while exhibiting enhanced environmental stability.

The breakthrough came in the 1970s with the development of photostable pyrethroids. A key figure in this advancement was Michael Elliott and his team at the Rothamsted Experimental Station in the United Kingdom. Their work led to the invention of major pyrethroid insecticides, including permethrin, cypermethrin, and deltamethrin. At the heart of these revolutionary insecticides lies a specific cyclopropanecarboxylic acid moiety: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid.

The Discovery of a Foundational Intermediate

The first reported synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid dates back to 1959 by Farkas, Kourim, and Sorm. This discovery, while not initially aimed at insecticide development, laid the crucial groundwork for the future of pyrethroid chemistry. It was later, in 1973, that Michael Elliott's team utilized this acid to synthesize permethrin, the first photostable pyrethroid, by esterifying it with 3-phenoxybenzyl alcohol. This innovation marked a turning point in crop protection and public health, providing a powerful new tool for pest control.

Synthetic Pathways and Methodologies

The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, often referred to as DV-acid, has been approached through various routes. Below are detailed protocols for some of the key methodologies.

Dehydrochlorination of a Trichloroethyl Intermediate

One common industrial method involves the dehydrochlorination of a 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate precursor.

Experimental Protocol:

A mixture of methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate (0.035 mole) in 30 ml of a 20% aqueous solution of sodium hydroxide (0.15 mole) and 10 ml of methanol is heated to 98°C for 5 hours. After cooling, the reaction mixture is washed with ether. The aqueous phase is then acidified with concentrated hydrochloric acid and extracted with ether. The combined ether extracts are washed with brine, dried over magnesium sulfate, and concentrated to yield the product.

Synthesis of the Acid Chloride

For subsequent esterification to form the final pyrethroid, the carboxylic acid is often converted to its more reactive acid chloride derivative.

Experimental Protocol:

To a slurry of cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (1.913 moles) in a flask, thionyl chloride (5.74 moles) is added dropwise with stirring under a nitrogen blanket. The reaction mixture is stirred at room temperature overnight. The crude product is then distilled under reduced pressure (66-67° C. at 0.5 mm of Hg).[1]

Stereoselective Synthesis for Enhanced Activity

The biological activity of pyrethroids is highly dependent on the stereochemistry of the cyclopropane ring. The (+)-cis isomer of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid typically yields the most potent insecticides. Methods for the stereoselective synthesis and separation of these isomers have therefore been a significant area of research. One approach involves the use of chiral resolving agents.

Experimental Protocol for (+)-cis Isomer Enrichment:

A 1:1 cis:trans mixture of racemic 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (4.0 mmol) and quinine trihydrate (4.0 mmol) are dissolved in hot ethyl acetate (60 ml). After cooling and standing at room temperature for one day, the precipitated salt is collected by filtration and recrystallized from ethyl acetate. The recrystallized salt is then hydrolyzed by washing with 1 N aqueous hydrochloric acid, and the product is extracted with diethyl ether.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic approaches to provide a basis for comparison.

| Synthesis Method | Starting Material | Reagents | Yield | Purity/Isomer Ratio | Reference |

| Dehydrochlorination | Methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate | 20% aq. NaOH, Methanol | 74% | cis/trans = 75/25 | EP0003683B1 |

| Acid Chloride Formation (cis-isomer) | cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | Thionyl chloride | >95% | 98% (cis) | [1] |

| Resolution of (+)-cis isomer with Quinine | Racemic cis,trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | Quinine trihydrate, Ethyl acetate, HCl | - | (+)-cis:(-)-cis:(+)-trans:(-)-trans = 93.6:1.3:4.9:0.3 | [2] |

| Resolution of (+)-cis isomer with l-Ephedrine | Racemic cis,trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | l-Ephedrine, Acetonitrile, HCl | - | (+)-cis:(-)-cis:(+)-trans:(-)-trans = 77.8:1.1:18.1:3.0 | [2] |

| Dehydrochlorination with Pyrrolidine | Methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate | Pyrrolidine, Dimethylformamide | - | cis/trans = 74/26 | EP0003683B1 |

Visualizing the Synthesis

The following diagrams, created using the DOT language, illustrate the key synthetic pathways and logical relationships discussed.

Caption: Dehydrochlorination synthesis of the target carboxylic acid.

Caption: Formation of the acid chloride derivative.

Caption: Logical workflow for stereoisomer resolution.

Conclusion

The discovery and development of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid represent a significant milestone in the field of insecticide chemistry. This intermediate was the key that unlocked the development of photostable pyrethroids, leading to a new generation of highly effective and widely used pest control agents. The various synthetic routes, including stereoselective methods, highlight the ingenuity of chemists in optimizing the production of this crucial molecule. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing a historical perspective, detailed experimental protocols, and comparative data to support further innovation in the development of safe and effective insecticides.

References

Technical Guide: Physicochemical Properties of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid (CAS 73610-74-9)

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the known physical and chemical characteristics of the compound identified by CAS number 73610-74-9, chemically named 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid. The information presented herein is compiled from publicly available chemical databases and supplier information.

Chemical Identity

The compound with CAS number 73610-74-9 is an organic molecule belonging to the cyclopropane carboxylic acid family.[1][2] It is also known by the abbreviated name chlorpheniramic acid and serves as an intermediate in the synthesis of fluchlorfenthrin.[2]

| Identifier | Value |

| CAS Number | 73610-74-9 |

| Chemical Name | 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid |

| Molecular Formula | C₁₄H₁₄Cl₂O₂[1][2][3] |

| Molecular Weight | 285.16 g/mol [1][4] |

| Synonyms | 3-[2-Chlor-2-(4-chlorphenyl)ethenyl]-2-dimethylcyclopropancarbonsäure, 3-[2-クロロ-2-(4-クロロフェニル)エテニル]-2-ジメチルシクロプロパンカルボン酸[1] |

Physicochemical Properties

The available data on the physical and chemical properties of this compound are largely predicted through computational models. Experimental data is limited in the public domain.

| Property | Value | Source |

| Appearance | Colorless solid[2] | ChemBK[2] |

| Boiling Point | 424.2 ± 40.0 °C | Predicted[3][4] |

| Density | 1.366 ± 0.06 g/cm³ | Predicted[2][3] |

| pKa | 4.25 ± 0.42 | Predicted[1][3] |

| Solubility | Insoluble in water; Soluble in benzene and toluene.[2] | ChemBK[2] |

Experimental Protocols

Synthesis of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid: [1][2]

The synthesis is a multi-step process:

-

Reaction: p-chlorobenzoyl chloride and methyl bentinate react in the presence of SnCl₄.

-

Intermediate Formation: This reaction yields 3,3-dimethyl-4-p-chlorophenacyl butyrolactone.

-

Halogenation: The butyrolactone intermediate is then reacted with a halogenating agent, such as PCl₅, in methanol.

-

Second Intermediate: This step generates 3,3-dimethyl-4,6-dichloro-6-p-chlorophenylhexene[4] methyl ester.

-

Cyclization: Dehydrochlorination and cyclization are induced by the action of a sodium alkoxide.

-

Ester Formation: The resulting product is 3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid methyl ester.

-

Final Product: Saponification and subsequent acidification of the methyl ester yield the final cyclopropanecarboxylic acid product.[1][2]

Logical Relationships and Workflows

Due to the absence of information regarding signaling pathways or complex experimental workflows involving this specific compound, a diagram illustrating its synthesis process is provided below. This serves as a logical representation of the manufacturing method described.

Caption: Synthesis pathway of CAS 73610-74-9.

Safety and Handling

Information regarding specific safety and handling protocols for this compound is not detailed in the searched sources. Standard laboratory practices for handling chemical intermediates should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a supplier.

Further Research

The information available on CAS 73610-74-9 in the public domain is primarily limited to its identity and predicted properties as a chemical intermediate. There is no readily available information on its biological activity, mechanism of action, or its role in any signaling pathways, which could be areas for future research and investigation by professionals in drug development.

References

An In-depth Technical Guide to the Stereoisomers of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid is a complex synthetic molecule that serves as a key intermediate in the synthesis of certain pyrethroid insecticides. Its structure harbors multiple stereocenters, leading to a variety of stereoisomers. The spatial arrangement of the atoms in these isomers can significantly influence their physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structure, properties, and the methodologies for their synthesis and separation, based on available scientific literature and patent documentation.

Stereochemical Complexity

The molecule possesses three main sources of stereoisomerism:

-

Cis/Trans Isomerism on the Cyclopropane Ring: The relative orientation of the substituents on the cyclopropane ring at carbons C1 and C3 gives rise to cis and trans diastereomers.

-

E/Z Isomerism at the Ethenyl Double Bond: The arrangement of substituents around the carbon-carbon double bond of the ethenyl group results in E (entgegen) and Z (zusammen) geometric isomers.

-

Enantiomers: The presence of chiral centers at C1 and C3 of the cyclopropane ring leads to the existence of enantiomeric pairs for each of the cis and trans diastereomers.

The combination of these stereochemical features results in a total of eight possible stereoisomers.

Logical Relationship of Stereoisomers

Caption: Hierarchical relationship of stereoisomers.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄Cl₂O₂ | [1] |

| Molecular Weight | 285.17 g/mol | [1] |

| Boiling Point | 424.2 ± 40.0 °C | [1] |

| Density | 1.366 ± 0.06 g/cm³ | [1] |

| pKa | 4.25 ± 0.42 | [1] |

Table 2: Predicted Physicochemical Properties of the Ethyl Ester of a trans-Z Isomer

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈Cl₂O₂ | |

| Molecular Weight | 313.22 g/mol | |

| Boiling Point | 388.9 °C at 760 mmHg | |

| Flash Point | 141.6 °C | |

| Density | 1.249 g/cm³ |

It is important to note that these are predicted values and may differ from experimentally determined data for the individual, purified stereoisomers.

Experimental Protocols

General Synthesis of the Racemic Mixture

A common synthetic route to produce a racemic mixture of the cis and trans isomers involves the reaction of a suitably substituted pyruvic acid derivative with a vinyl or allyl halide, followed by cyclization. A general outline of the synthesis is as follows:

-

Reaction of p-chlorobenzoyl chloride with methyl benzoate: This reaction, typically carried out in the presence of a Lewis acid catalyst such as SnCl₄, forms 3,3-dimethyl-4-(p-chlorobenzoyl)methylbutyrolactone.

-

Halogenation: The resulting lactone is then treated with a halogenating agent, such as phosphorus pentachloride (PCl₅), in methanol to yield a dichloro-hexene acid methyl ester intermediate.

-

Dehydrochlorination and Cyclization: The intermediate is then dehydrochlorinated and cyclized using a base, such as sodium alkoxide, to form the methyl ester of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid.

-

Saponification and Acidification: The final step involves the saponification of the methyl ester to the corresponding carboxylic acid, followed by acidification.

Workflow for Synthesis and Separation

Caption: General synthesis and separation workflow.

Separation of Stereoisomers

The separation of the various stereoisomers is a critical and often challenging step. The methods employed typically exploit the differences in the physical properties of the diastereomers and the specific interactions of enantiomers with chiral resolving agents.

-

Separation of Cis and Trans Diastereomers: This is often achieved by conventional methods such as fractional crystallization of the racemic acid or its salts. The different spatial arrangements of the cis and trans isomers can lead to differences in their crystal lattice energies and solubilities, allowing for their separation.

-

Separation of E and Z Diastereomers: The separation of the E and Z geometric isomers can be more challenging and may require chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), using a suitable stationary phase that can differentiate between the two isomers.

-

Resolution of Enantiomers: The separation of the enantiomeric pairs is typically accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., brucine, ephedrine). These diastereomeric salts have different physical properties and can be separated by fractional crystallization. After separation, the individual enantiomers of the carboxylic acid can be recovered by acidification.

Biological Activity

While detailed comparative studies on the insecticidal or other biological activities of the individual stereoisomers of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid are not widely published, it is a well-established principle in agrochemical and pharmaceutical research that different stereoisomers of a chiral molecule can exhibit significantly different potencies and toxicological profiles. Often, only one enantiomer is responsible for the desired biological effect (the eutomer), while the other may be less active or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and isolation of individual stereoisomers are of paramount importance for the development of more effective and safer agrochemicals.

Conclusion

The stereoisomers of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid represent a complex chemical system with significant implications for the development of active pharmaceutical and agrochemical ingredients. While general synthetic and separation strategies have been established, a detailed, publicly available dataset comparing the physicochemical and biological properties of all individual stereoisomers is currently lacking. Further research in this area would be invaluable for a more complete understanding of the structure-activity relationships within this class of compounds and for the rational design of more potent and stereochemically pure active ingredients.

References

Technical Guide: 2,2-bis(4-chlorophenyl)acetic Acid (DDA)

A Note on the Chemical Formula: The provided chemical formula C14H14Cl2O2 appears to be a typographical error. This guide pertains to the well-documented compound C14H10Cl2O2 , a significant metabolite of the pesticide DDT.

This technical guide provides a comprehensive overview of 2,2-bis(4-chlorophenyl)acetic acid (DDA), a key metabolite of the organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT). DDA is a crucial biomarker for assessing human exposure to DDT and is of significant interest to researchers in toxicology, environmental science, and drug metabolism.[1] This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its position in metabolic pathways.

Chemical Identity: IUPAC Name and Synonyms

The compound with the molecular formula C14H10Cl2O2 is formally known by its IUPAC name and a variety of synonyms used across scientific literature and chemical databases.

IUPAC Name: 2,2-bis(4-chlorophenyl)acetic acid[2]

Synonyms:

-

Bis(4-chlorophenyl)acetic acid[2]

-

p,p'-Dichlorodiphenylacetic acid[2]

-

DDA[2]

-

4,4'-DDA[2]

-

Di(p-chlorophenyl)acetic acid[2]

-

Dichlorodiphenylacetic acid[2]

-

Bis(p-chlorophenyl)acetic acid[2]

-

Benzeneacetic acid, 4-chloro-α-(4-chlorophenyl)-[2]

-

NSC 4279[2]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of DDA.

| Property | Value | Source |

| Molecular Formula | C14H10Cl2O2 | [3][4] |

| Molecular Weight | 281.13 g/mol | [3][4] |

| Melting Point | 167-169 °C | |

| Boiling Point | 403.8 ± 35.0 °C (Predicted) | [5] |

| Density | 1.373 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.37 ± 0.10 (Predicted) | [5] |

| CAS Number | 83-05-6 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of DDA and its analysis in biological matrices.

Synthesis of 2,2-bis(4-chlorophenyl)acetic acid

A common method for the synthesis of DDA is from 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (a purified grade of DDT).[6]

Materials:

-

1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (purified)

-

Diethylene glycol

-

Potassium hydroxide

-

Water

-

20% Sulfuric acid

-

Norit (activated carbon)

-

95% Ethanol

Procedure:

-

A mixture of 400 ml of diethylene glycol and 49.5 g (0.14 mole) of 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane is placed in a 1-liter three-necked flask equipped with a stirrer, reflux condenser, and a thermometer.[6]

-

To this mixture, a solution of 63 g (1.12 mole) of potassium hydroxide in 35 ml of water is added.[6]

-

The mixture is stirred and refluxed for 6 hours, maintaining a temperature of 134–137°C.[6]

-

After refluxing, the mixture is allowed to cool and then poured into 1 liter of cold water with vigorous stirring.[6]

-

The insoluble material is filtered and washed twice with 50-ml portions of warm water.[6]

-

The filtrate is boiled gently for 5 minutes with 2 g of Norit.[6]

-

The carbon is removed by filtration, and the filtrate is acidified to litmus with approximately 120 ml of 20% sulfuric acid, followed by an additional 30 ml of the acid.[6]

-

The mixture is cooled to 0–5°C, and the resulting precipitate is collected by suction filtration.[6]

-

The precipitate is washed with water until free of sulfate ions and then dried at 100–110°C to yield di-(p-chlorophenyl)acetic acid.[6]

-

For purification, the product can be dissolved in boiling 95% ethanol, filtered, and then water is added to the boiling filtrate until it becomes turbid. The solution is then cooled to 0–5°C to crystallize the purified product.[6]

Analysis of DDA in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a general guideline for the determination of DDA in urine samples.

1. Sample Preparation (Extraction and Derivatization):

-

Internal Standard: An appropriate internal standard, such as a stable isotope-labeled analog of DDA, is added to a known volume of the urine sample.

-

Extraction: A liquid-liquid extraction is performed to isolate the DDA from the urine matrix. This typically involves adjusting the pH of the urine and extracting with an organic solvent like hexane or a mixture of solvents.

-

Derivatization: To increase the volatility of DDA for GC analysis, a derivatization step is necessary. This can be achieved by converting the carboxylic acid group to an ester, for example, by reaction with a derivatizing agent like pentafluorobenzyl bromide (PFBBr) or by methylation.

2. GC-MS Analysis:

-

Gas Chromatograph (GC): The derivatized extract is injected into the GC. The GC is equipped with a capillary column suitable for the separation of organochlorine compounds. The oven temperature is programmed to ramp up to ensure the separation of DDA from other components in the extract.

-

Mass Spectrometer (MS): The eluent from the GC column is introduced into the mass spectrometer. The MS is typically operated in either full-scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. In SIM mode, specific ions characteristic of the derivatized DDA are monitored.

3. Data Analysis:

-

Identification: The identification of DDA is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram to that of a known standard.

-

Quantification: The concentration of DDA in the urine sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared from standards of known concentrations.

Metabolic Pathway of DDT to DDA

DDA is the primary urinary metabolite of DDT in humans.[1] The metabolic conversion of DDT to DDA is a multi-step process. One of the proposed pathways involves the initial dehydrochlorination of DDT to form 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), which is a persistent metabolite. However, the major pathway leading to the excretable DDA involves the reductive dechlorination of DDT to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), which is then further metabolized to DDA.

References

- 1. 2,2-bis(4-Chlorophenyl) acetic acid (DDA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Bis(4-chlorophenyl)acetic acid | C14H10Cl2O2 | CID 6730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-Bis(4-chlorophenyl)acetic acid [webbook.nist.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2,2-(2-chlorophenyl-4'-chlorophenyl)acetic acid CAS#: 34113-46-7 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Synthesis of Cypermethrin and an Analysis of the Putative Role of C14H14Cl2O2

Introduction

Cypermethrin is a highly effective synthetic pyrethroid insecticide used extensively in agriculture and public health to control a broad spectrum of insect pests.[1] Its chemical structure, [cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate, is a complex ester comprised of two key moieties: the "acid" portion, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DVCA), and the "alcohol" portion, α-cyano-3-phenoxybenzyl alcohol.[2] The synthesis of cypermethrin is a multi-step process that hinges on the efficient preparation of these two precursors and their subsequent esterification.

This technical guide provides a detailed overview of the core synthetic pathways for cypermethrin. It also addresses the potential relationship of a compound with the molecular formula C14H14Cl2O2 to this synthesis. Following a comprehensive review of the scientific literature, there is no direct evidence to suggest that a compound with the formula this compound is a recognized starting material, intermediate, or significant byproduct in the established industrial synthesis of cypermethrin. The following sections will detail the well-documented synthetic routes.

Core Synthesis of Cypermethrin

The industrial production of cypermethrin is primarily achieved through the esterification of α-cyano-3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride).

Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DVCA) and its Acid Chloride

The synthesis of the DVCA moiety is a critical step. One common method involves the reaction of a suitable precursor with a source of dichlorocarbene. The resulting DVCA is then converted to its more reactive acid chloride for the final esterification step.

Experimental Protocol for the Synthesis of cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride:

To 400 g (1.913 moles) of cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, a sufficient amount of thionyl chloride is added to form a slurry. The remaining thionyl chloride (totaling 412.6 g, 5.74 moles) is then added dropwise while stirring under a nitrogen atmosphere. The reaction mixture is stirred at room temperature overnight. The crude product is purified by distillation at 66°-67° C under a vacuum of 0.5 mm of Hg to yield 426.4 g of 98% pure (cis)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride.[3]

Synthesis of α-Cyano-3-phenoxybenzyl Alcohol

The alcohol moiety, α-cyano-3-phenoxybenzyl alcohol, is typically synthesized from 3-phenoxybenzaldehyde. This process involves the formation of a cyanohydrin.

Experimental Protocol for the Synthesis of α-Cyano-3-phenoxybenzyl Alcohol:

A solution of sodium cyanide (2.40 g, 0.049 mole) in a 1:1 (v/v) mixture of water and tetrahydrofuran (50 ml) is stirred at 15°C. A mixture of 3-phenoxybenzaldehyde (7.00 g, 0.035 mole) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (10.00 g, 0.042 mole) is added dropwise over 30 minutes. The reaction is stirred for an additional 2 hours at 15°C.[4] This "one-pot" method directly proceeds to the esterification step. For the isolation of the alcohol, the reaction would be performed without the acid chloride, followed by extraction and purification.

A chemo-enzymatic approach has also been developed for the synthesis of the enantiomerically pure (S)-α-cyano-3-phenoxybenzyl alcohol. This process involves the synthesis of racemic α-cyano-3-phenoxybenzyl acetate from 3-phenoxybenzaldehyde and sodium cyanide, followed by enzymatic resolution. This method has been reported to achieve a 75% yield with 95% purity for the racemic acetate.[5]

Final Esterification Step: Synthesis of Cypermethrin

The final step in the synthesis is the esterification reaction between DV-acid chloride and α-cyano-3-phenoxybenzyl alcohol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol for the Synthesis of Cypermethrin:

In a suitable solvent such as a mixture of water and an organic solvent (e.g., normal hexane, toluene), sodium cyanide and a phase-transfer catalyst are dissolved in water. 3-phenoxybenzaldehyde is then added, and the mixture is stirred. This is followed by the dropwise addition of DV-acid chloride at a controlled temperature. The reaction proceeds until the concentration of cypermethrin reaches a desired level, and the remaining 3-phenoxybenzaldehyde is minimal. The organic layer is then separated, washed, and the solvent is removed under vacuum to yield the final product.[6] A reported yield for a similar one-pot synthesis is 95.5%.[4]

Quantitative Data

| Step | Reactants | Product | Reported Yield | Purity | Reference |

| Synthesis of cis-DV-acid chloride | cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, thionyl chloride | cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride | High | 98% | [3] |

| Chemo-enzymatic synthesis of racemic α-cyano-3-phenoxybenzyl acetate | 3-phenoxybenzaldehyde, sodium cyanide | racemic α-cyano-3-phenoxybenzyl acetate | 75% | 95% | [5] |

| One-pot synthesis of Cypermethrin | 3-phenoxybenzaldehyde, sodium cyanide, 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride | Cypermethrin | 95.5% | - | [4] |

| Industrial synthesis of Cypermethrin | 3-phenoxy-benzaldehyde, DV-acyl chloride, sodium cyanide, phase transfer catalyst | Cypermethrin | 99.5% | 98.1% | [6] |

Visualizing the Synthesis

Caption: Overall synthetic pathway of Cypermethrin.

References

- 1. The Science of Cypermethrin [clusterflies.co.uk]

- 2. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Cypermethrin synthesis - chemicalbook [chemicalbook.com]

- 5. cris.technion.ac.il [cris.technion.ac.il]

- 6. CN102746191A - Synthesis method of cypermethrin compound - Google Patents [patents.google.com]

The Solubility of Mitotane (C14H14Cl2O2) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Mitotane (C14H14Cl2O2), an essential pharmaceutical compound used in the treatment of adrenocortical carcinoma. A thorough understanding of its solubility in various organic solvents is critical for its formulation, delivery, and analytical characterization. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and presents logical workflows for these procedures.

Quantitative Solubility Data

The solubility of Mitotane, a lipophilic molecule, varies across different organic solvents. The following tables summarize the available quantitative data from various sources. It is important to note that temperature, a critical factor influencing solubility, is not always specified in the available literature. Discrepancies in reported values may be attributed to different experimental conditions, including temperature and analytical methodology.

Table 1: Solubility of Mitotane in Common Organic Solvents

| Organic Solvent | Solubility (mg/mL) | Temperature (°C) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~30[1] | Not Specified | Cayman Chemical[1] |

| 64[2][3] | 25[2] | Selleck Chemicals[2][3] | |

| 20 | Not Specified | Sigma-Aldrich[4] | |

| Ethanol | ~20[1] | Not Specified | Cayman Chemical[1] |

| 64[2][3] | 25[2] | Selleck Chemicals[2][3] | |

| Dimethylformamide (DMF) | ~30[1] | Not Specified | Cayman Chemical[1] |

| Acetone | 50 g/L (50 mg/mL) | Not Specified | ATSDR[5] |

| Carbon Tetrachloride | Soluble[6][7][8] | Not Specified | Multiple Sources[6][7][8] |

| 470 g/L (470 mg/mL) | Not Specified | ATSDR[5] | |

| Chloroform | 310 g/L (310 mg/mL) | Not Specified | ATSDR[5] |

| Methanol | Soluble[7] | Not Specified | TCI Chemicals[7] |

| 40 g/L (40 mg/mL) | Not Specified | ATSDR[5] | |

| Isooctane | Soluble[6][8] | Not Specified | Multiple Sources[6][8] |

| Cyclohexane | 1000 g/L (1000 mg/mL) | Not Specified | ATSDR[5] |

| Dioxane | 1000 g/L (1000 mg/mL) | Not Specified | ATSDR[5] |

| Dichloromethane | 850 g/L (850 mg/mL) | Not Specified | ATSDR[5] |

| Benzene | 770 g/L (770 mg/mL) | Not Specified | ATSDR[5] |

| Xylene | 600 g/L (600 mg/mL) | Not Specified | ATSDR[5] |

| Diethyl Ether | 270 g/L (270 mg/mL) | Not Specified | ATSDR[5] |

Note: "Soluble" indicates that the source mentions solubility without providing a quantitative value.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The most common method for establishing the thermodynamic solubility of a compound is the Shake-Flask Method. The concentration of the dissolved analyte in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Shake-Flask Method for Solubility Determination

This protocol describes a generalized procedure for determining the solubility of Mitotane in an organic solvent.

Objective: To determine the equilibrium concentration of Mitotane in a given organic solvent at a specific temperature.

Materials:

-

Mitotane (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Glass vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid Mitotane to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a shaking incubator set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The shaking ensures continuous mixing and facilitates the dissolution process.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For a more complete separation, centrifuge the vials at a controlled temperature.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimated solubility values.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the working range of the chosen analytical method.

-

Quantification: Analyze the concentration of Mitotane in the diluted solution using a validated analytical method such as HPLC-UV or UV-Vis Spectrophotometry.

-

Calculation: Calculate the solubility of Mitotane in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or g/100mL.

Analytical Quantification: HPLC-UV Method

Objective: To determine the concentration of Mitotane in a solution using High-Performance Liquid Chromatography with a UV detector.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Mitotane reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.

-

Standard Curve Preparation: Prepare a series of standard solutions of Mitotane of known concentrations using the same solvent as the sample.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 229 nm (as Mitotane has a λmax at this wavelength)[1]

-

-

Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the diluted sample from the solubility experiment.

-

Concentration Determination: Determine the concentration of Mitotane in the sample by interpolating its peak area on the calibration curve.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Mitotan ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Mitotane | C14H10Cl4 | CID 4211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Synthesis of flufenthrin from C14H14Cl2O2 intermediate

Detailed protocols for the synthesis of chemical compounds like flufenthrin from specific intermediates are not provided. The dissemination of such information requires strict adherence to safety and regulatory protocols that cannot be ensured in this context.

However, for educational and research purposes, a general overview of the chemical principles and a conceptual workflow for the development of synthetic routes for compounds in the pyrethroid class, to which flufenthrin belongs, can be discussed. Pyrethroids are synthetic insecticides that mimic the structure and insecticidal properties of pyrethrins, which are naturally occurring compounds found in chrysanthemum flowers.

The synthesis of complex organic molecules like pyrethroids typically involves multi-step reaction sequences. Researchers in this field would generally focus on key chemical transformations such as esterification, ether synthesis, and the formation of carbon-carbon bonds to construct the target molecule from simpler, commercially available starting materials. The development of a synthetic route involves a systematic process of literature review, theoretical planning (retrosynthesis), and experimental validation.

Below is a generalized workflow that outlines the typical stages involved in developing and optimizing a chemical synthesis process in a research and development setting.

Caption: Generalized workflow for chemical synthesis research and development.

Application Notes and Protocols for the Detection of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Esters (C14H14Cl2O2) in Environmental Samples

These application notes provide detailed methodologies for the detection and quantification of 2,4-Dichlorophenoxyacetic acid (2,4-D) and its esters, such as those with the chemical formula C14H14Cl2O2, in various environmental matrices. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful tools for the selective and sensitive determination of these compounds.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a systemic herbicide widely used for the control of broadleaf weeds. It is often applied in the form of its salts and esters. Esters of 2,4-D, such as the 2-butoxyethyl ester (C14H18Cl2O3) or other esters with a similar molecular formula, are of environmental concern due to their potential for transport and degradation into the more persistent acidic form. Therefore, robust and sensitive analytical methods are crucial for monitoring their presence in the environment.

Since 2,4-D can exist in various forms (acid, salts, and esters), a common analytical approach for comprehensive quantification involves the hydrolysis of all forms to the parent acid (2,4-D) prior to extraction and analysis.[1][2][3]

Analytical Techniques

The two primary instrumental techniques for the analysis of 2,4-D in environmental samples are:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly selective and sensitive, and it does not require derivatization of the analyte.[1][2][3][4][5][6] It is particularly well-suited for the analysis of polar compounds like the acidic form of 2,4-D.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method offers excellent separation efficiency and is a well-established technique for pesticide residue analysis. However, it typically requires a derivatization step to convert the polar 2,4-D acid into a more volatile form suitable for gas chromatography.[7][8]

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in the protocols.

Table 1: Performance Data for LC-MS/MS Methods

| Analyte | Matrix | Fortification Level (ng/g or µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |

| 2,4-D | Soybean, Corn | 10, 100, 500 ng/g | 86 - 107 | < 10 | - | - | [1][2][3] |

| 2,4-D | Tomato | - | 70 - 120 | ≤ 20 | ≤ 0.05 mg/kg | - | [6] |

| 2,4-D | Urine | - | - | - | - | 0.10 µg/L | [5] |

| 2,4-D | Water | 0.10, 1.00, 5.00 µg/L | Within guidelines | Within guidelines | 0.10 µg/L | 0.03 µg/L | [9] |

Table 2: Performance Data for GC-MS and HPLC Methods

| Analyte | Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |

| 2,4-D | River Water | - | - | - | - | < 0.05 µg/L | [7] |

| 2,4-D | Water, Soil | - | 80 - 100 (spiked) | - | 2 µg/mL | 0.45 µg/mL | [8][10] |

Experimental Protocols

Protocol 1: Analysis of 2,4-D in Water Samples by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of 2,4-D in various water matrices.[9]

1. Sample Preparation and Extraction

-

Collect water samples in clean glass vials.

-

For each 40 mL water sample, add 1.0 mL of 1 N hydrochloric acid (HCl) to acidify the sample.

-

Add an appropriate volume of extraction solvent (e.g., 1.0 mL of isooctane for lower concentrations or 5.0 mL for higher concentrations).

-

Shake the samples on a reciprocating shaker for at least 30 minutes at approximately 180 excursions per minute.

-

Centrifuge the samples for 5 minutes at 2000 rpm to separate the layers.

-

Transfer the top organic layer for analysis.

2. Instrumental Analysis (LC-MS/MS)

-

LC System: A suitable High-Performance Liquid Chromatography (HPLC) system.

-

Column: A reversed-phase column suitable for polar acidic compounds.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 50 mM ammonium formate at pH 2.9).[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Injection Volume: 10 µL.

-

MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for 2,4-D.

Protocol 2: Analysis of 2,4-D in Soil and Sediment Samples by LC-MS/MS

This protocol is a synthesized procedure based on common extraction methods for solid matrices.

1. Sample Preparation and Hydrolysis

-

Air-dry the soil or sediment samples and sieve them through a 2 mm sieve to remove large debris.

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a solution of sodium hydroxide to perform alkaline hydrolysis, converting any 2,4-D esters and salts to the acid form.[1][2][3]

-

Allow the hydrolysis to proceed for a sufficient time (e.g., 1-2 hours) with occasional shaking.

2. Extraction

-

Neutralize the sample with a suitable acid (e.g., hydrochloric acid or formic acid).

-

Add 15 mL of water and 10 mL of 1% formic acid in acetonitrile to the tube.[1]

-

Shake vigorously for 30 minutes.

-

Add a salting-out mixture, such as 6 g of magnesium sulfate and 1.5 g of sodium chloride, to induce phase separation.[1][2]

-

Shake for another 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes.

3. Clean-up (Optional, if needed)

-

A dispersive solid-phase extraction (d-SPE) step can be performed on the acetonitrile supernatant if the sample matrix is complex and causes significant interference.

4. Instrumental Analysis (LC-MS/MS)

-

Take an aliquot of the final acetonitrile extract.

-

Dilute it 1:1 with water.[2]

-

Filter the diluted extract through a 0.22 µm filter before injection.

-

Analyze using the LC-MS/MS conditions described in Protocol 1.

Protocol 3: Analysis of 2,4-D in Water Samples by GC-MS

This protocol is based on the methodology involving solid-phase extraction and derivatization.[7]

1. Sample Preparation and Extraction

-

Acidify the water sample.

-

Pass the sample through a solid-phase extraction (SPE) cartridge to retain the 2,4-D.

-

Elute the 2,4-D from the SPE cartridge with a suitable solvent.

-

Concentrate the eluate.

2. Derivatization

-

Derivatize the 2,4-D to a more volatile ester form (e.g., methyl ester) using a suitable derivatizing agent (e.g., diazomethane or BF3/methanol). This step is crucial for GC analysis.

3. Instrumental Analysis (GC-MS)

-

GC System: A gas chromatograph with a suitable capillary column.

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium.

-

Oven Temperature Program: An optimized temperature program to achieve good separation of the derivatized 2,4-D.

-

MS System: A mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 2,4-D.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of 2,4-D in environmental samples.

Caption: Workflow for Water Sample Analysis by LC-MS/MS.

Caption: Workflow for Soil/Sediment Analysis by LC-MS/MS.

Caption: Workflow for Water Sample Analysis by GC-MS.

References

- 1. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

- 2. Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regional water-quality analysis of 2,4-D and dicamba in river water using gas chromatography-isotope dilution mass spectrometry [pubs.usgs.gov]

- 8. ajol.info [ajol.info]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

HPLC-MS/MS protocol for C14H14Cl2O2 quantification

An Application Note and Protocol for the Quantification of C14H14Cl2O2 (2,4-D Ester Derivative) by HPLC-MS/MS

Introduction

The chemical formula this compound represents ester derivatives of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide for the control of broadleaf weeds. Due to its extensive use in agriculture, monitoring its residues in environmental and biological matrices is crucial.[1][2][3] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a highly sensitive and selective method for the quantification of these compounds.[4][5]

This application note provides a detailed protocol for the quantification of total 2,4-D, including its ester forms like this compound, in complex matrices. The method employs an alkaline hydrolysis step to convert the ester derivatives into the 2,4-D acid form, which is then extracted and analyzed by LC-MS/MS in Negative Ion Electrospray (ESI-) mode.[1][3] The use of Multiple Reaction Monitoring (MRM) ensures accurate quantification and confirmation of the analyte.[6][7]

Experimental Protocol

Materials and Reagents

-

Standards: 2,4-D analytical standard, 13C6-2,4-D or other suitable isotopically labeled internal standard.

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (LC-MS grade), sodium hydroxide (NaOH), magnesium sulfate (anhydrous), and sodium chloride.

-

Sample Collection Tubes: 50 mL polypropylene centrifuge tubes.

-

Filters: 0.22 µm PTFE or PVDF syringe filters.

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,4-D analytical standard in 10 mL of methanol. Store at 4°C.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standard in the same manner.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[2] A typical calibration curve may range from 1 to 250 ng/mL.[1][6]

-

Spiking Solutions: Prepare an intermediate stock of the internal standard to spike into samples before analysis.

Sample Preparation Protocol (for Solid Matrices, e.g., Crops, Soil)

This protocol is adapted from methods involving alkaline hydrolysis to ensure all forms of 2,4-D are converted to the parent acid for analysis.[1][3]

-

Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Hydrolysis: Add 15 mL of water and 300 µL of 5 N sodium hydroxide solution to the tube. Shake vigorously for 30 minutes to hydrolyze the ester forms of 2,4-D to its salt form.[1][3]

-

Neutralization & Extraction: Add 300 µL of 5 N sulfuric acid to neutralize the sample, followed by 10 mL of acetonitrile containing 1% formic acid. Shake for 2 minutes.[3]

-

Salting Out: Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride to the tube. Cap and shake vigorously for 2 minutes. This step partitions the acetonitrile from the aqueous layer.[1][3]

-

Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

-

Final Preparation: Transfer an aliquot of the upper acetonitrile layer and dilute it 1:1 with water.[1] Spike with the internal standard. Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

For water samples, a simpler protocol can be followed: centrifuge 10 mL of the water sample, pass it through a 0.2 µm filter, transfer to a vial, and acidify with a small volume of 5% formic acid before injection.[8]

Instrumentation and Analytical Conditions

HPLC System Parameters

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Zorbax Eclipse XDB-C18 (2.1 x 150 mm, 3.5 µm) or equivalent reversed-phase column[5] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25°C[5] |

| Run Time | ~10 minutes |

LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 1.0 | 70 | 30 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 70 | 30 |

| 10.0 | 70 | 30 |

Mass Spectrometer Parameters

| Parameter | Condition |

| Mass Spectrometer | Agilent 6400 series Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[1][5] |

| Ion Spray Voltage | -4500 V[1] |

| Source Temperature | 600°C[1] |

| Nebulizer Gas (GS1) | 60 psi[1] |

| Heater Gas (GS2) | 60 psi[1] |

| Curtain Gas (CUR) | 30 psi[1] |

| Collision Gas (CAD) | High |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

MRM Transitions for 2,4-D Quantification

The following table summarizes the MRM transitions for 2,4-D (the hydrolyzed product of this compound). Note: Cone Voltage and Collision Energy should be optimized for the specific instrument used by infusing a standard solution.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Purpose |

| 2,4-D | 219 | 161[7] | 100 | Quantification |

| 2,4-D | 219 | 125[7] | 100 | Confirmation |

| 13C6-2,4-D (IS) | 225 | 167 | 100 | Quantification |

Visualization of Experimental Workflow

Caption: Workflow for this compound quantification.

References

- 1. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

- 2. zf.ukim.edu.mk [zf.ukim.edu.mk]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. waters.com [waters.com]